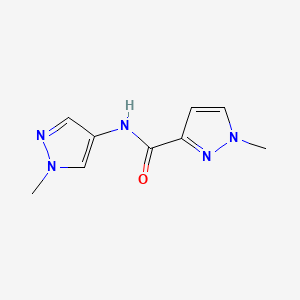

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-(1-methylpyrazol-4-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-13-4-3-8(12-13)9(15)11-7-5-10-14(2)6-7/h3-6H,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPANDFOZEXGCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer agents. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C₆H₈N₄O

CAS Number: 37687-18-6

Molecular Weight: 124.14 g/mol

Functional Groups: Ketone, amide

Synthesis

The synthesis of this compound typically involves reactions that utilize various reagents under controlled conditions. For example, one method includes the use of manganese(IV) oxide in dichloromethane at room temperature, yielding high purity and significant yields (up to 91%) .

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral pathogens, particularly the Tobacco Mosaic Virus (TMV). In vitro assays demonstrated that derivatives of pyrazole compounds exhibited varying degrees of antiviral activity, with some showing inhibition rates as high as 86.5% against TMV . The mechanisms behind this activity often involve the binding of the compound to viral proteins, disrupting their function.

Table 1: In Vitro Antiviral Activity Against TMV

| Compound | Protection Effect (%) | Inactivation Effect (%) | Curative Effect (%) |

|---|---|---|---|

| 3a | 54.8 ± 1.11 | 32.4 ± 1.45 | 43.2 ± 4.01 |

| 3b | 66.4 ± 0.78 | 48.4 ± 0.23 | 54.2 ± 2.11 |

| 3c | 52.1 ± 1.20 | 43.1 ± 2.33 | 42.6 ± 1.09 |

| 3p | Highest Activity | Highest Activity | Most Potent |

Anticancer Properties

In addition to its antiviral properties, there is emerging evidence supporting the anticancer potential of this compound class. Research indicates that pyrazole derivatives can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest . The specific mechanisms by which these compounds exert their effects are still under investigation but are believed to involve modulation of signaling pathways associated with cancer cell proliferation.

Study on TMV Inhibition

A study published in MDPI reported that several pyrazole derivatives showed promising antiviral activity against TMV, with compound 3p demonstrating superior efficacy compared to commercial agents like ningnanmycin . This study utilized both in vitro and in vivo models to assess the protective effects of these compounds.

Anticancer Research

Another significant study focused on the optimization of pyrazole compounds for anticancer activity revealed that modifications in the molecular structure could enhance both potency and selectivity towards cancer cells . The findings suggested that certain substitutions on the pyrazole ring could improve therapeutic profiles while reducing off-target effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues vary in substituent patterns, linker positions, and appended heterocycles. Key comparisons include:

Preparation Methods

Structural and Functional Overview

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (molecular formula: C₉H₁₁N₅O, molecular weight: 205.22 g/mol) consists of two methyl-substituted pyrazole rings connected via a carboxamide linkage. Its synthesis hinges on constructing the pyrazole core and introducing the carboxamide group through coupling reactions. The absence of direct preparation methods in the provided sources necessitates extrapolation from related pyrazole-carboxylic acid syntheses.

Plausible Synthetic Routes

Route 1: Carboxylic Acid Intermediate to Carboxamide

This two-step approach derives from patents detailing pyrazole-carboxylic acid synthesis, followed by amide bond formation.

Step 1: Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

- Methodology : Cyclocondensation of α,β-unsaturated esters with methylhydrazine in the presence of catalysts (e.g., potassium iodide).

- Reaction Conditions :

Step 2: Carboxamide Formation via Coupling

- Methodology : Activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with 1-methyl-1H-pyrazol-4-amine.

- Reaction Conditions :

- Coupling Agents: EDCl, HOBt, or DCC

- Solvent: Dichloromethane or DMF

- Temperature: 0°C to room temperature

- Theoretical Yield: ~80–85% (based on analogous amidation reactions)

Table 1: Theoretical Performance of Route 1

| Step | Reagents | Yield (%) | Purity (%) | Isomer Ratio |

|---|---|---|---|---|

| 1 | Methylhydrazine, KI | 75–77 | >99.5 | 95:5 |

| 2 | EDCl, 1-methyl-1H-pyrazol-4-amine | 80–85 | >98 | N/A |

Route 2: Direct Cyclization and Functionalization

Adapting methods from Patent CN111303035A, this route avoids isomer formation by employing halogenation and Grignard exchange.

Step 1: Halogenation of N-Methyl-3-Aminopyrazole

- Methodology : Reaction with bromine/iodine to substitute the pyrazole 4-position.

- Conditions :

Step 2: Diazotization and Difluoromethyl Coupling

- Methodology : Diazonium salt formation followed by coupling with potassium difluoromethyl trifluoroborate.

- Conditions :

Step 3: Grignard Exchange and Carboxylation

- Methodology : Reaction with isopropyl magnesium chloride and CO₂.

- Conditions :

Table 2: Performance Metrics for Route 2

| Step | Process | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Halogenation | 88 | 98.5 |

| 2 | Diazotization/Coupling | 88 | 98.5 |

| 3 | Grignard/CO₂ Quenching | 64 | >99.5 |

Analytical Characterization

Critical quality control measures include:

Challenges and Optimization Strategies

- Isomer Formation : Early methods suffered from 5–10% isomer impurities, mitigated via low-temperature cyclization and catalyst selection.

- Recrystallization Efficiency : Ethanol-water (40%) or isopropanol-water (45%) systems achieve >99.5% purity.

- Scale-Up Feasibility : Route 2’s Grignard step requires strict anhydrous conditions, complicating industrial adaptation.

Comparative Analysis of Synthetic Pathways

Table 3: Route Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield (%) | ~60–65 | 64 |

| Purity (%) | >99.5 | >99.5 |

| Isomer Control | Moderate | Excellent |

| Operational Complexity | Moderate | High |

| Scalability | High | Moderate |

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide, and how can purity be maximized?

Methodological Answer :

- Multi-step synthesis : Begin with condensation of 1-methyl-1H-pyrazole-4-amine with activated 1-methyl-1H-pyrazole-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). Use coupling agents like EDCI/HOBt in anhydrous DMF under inert atmosphere .

- Purity optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC or LC-MS to isolate intermediates .

- Yield enhancement : Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carboxylic acid derivative) and reaction temperatures (typically 0–25°C to minimize side reactions) .

Q. How is the structural conformation of this compound validated, and what spectroscopic techniques are critical?

Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm regiochemistry of pyrazole rings and carboxamide linkage. Key peaks: NH proton (~10–12 ppm in DMSO-d6), aromatic protons (6.5–8.5 ppm) .

- X-ray crystallography : Resolve 3D conformation to analyze intramolecular hydrogen bonding (e.g., between carboxamide NH and pyrazole N) and steric effects from methyl groups .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and rule out impurities .

Advanced Research Questions

Q. How do stereoelectronic effects influence the compound’s interaction with biological targets, and how can this be modeled computationally?

Methodological Answer :

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize conformations where the carboxamide group forms hydrogen bonds with catalytic residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Methyl groups may stabilize the HOMO, reducing electrophilicity at the pyrazole core .

- SAR studies : Synthesize analogs with varying substituents (e.g., halogens at pyrazole positions) to correlate electronic effects with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?

Methodological Answer :

- Dose-response assays : Test across a broad concentration range (1 nM–100 µM) in cell-based models (e.g., RAW264.7 macrophages for TNF-α inhibition). Include positive controls (e.g., indomethacin) .

- Off-target screening : Use kinase profiling panels to identify non-specific binding. Compare IC values across targets to assess selectivity .

- Metabolic stability : Pre-incubate the compound with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

Q. How can the compound’s pharmacokinetic profile be improved for CNS applications?

Methodological Answer :

- LogP optimization : Introduce polar substituents (e.g., hydroxyl or morpholine groups) to reduce lipophilicity. Aim for LogP <3 to enhance blood-brain barrier penetration .

- Prodrug design : Mask the carboxamide as an ester prodrug to improve oral bioavailability. Hydrolyze in vivo via esterases .

- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction. Adjust substituents to reduce albumin binding (>90% unbound is ideal) .

Q. What computational methods predict regioselectivity in derivative synthesis (e.g., electrophilic substitution)?

Methodological Answer :

- Reactivity descriptors : Calculate Fukui indices (dual descriptor Δf) to identify nucleophilic/electrophilic sites on the pyrazole ring. Methyl groups at N1 direct electrophiles to C4/C5 positions .

- Transition state modeling : Use Gaussian09 with M06-2X/6-31G(d) to model nitration or halogenation pathways. Compare activation energies for competing sites .

- Machine learning : Train models on existing pyrazole reaction datasets (e.g., USPTO) to predict viable reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.